molecular formula C23H23FN2O4 B2453466 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 953158-58-2

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2453466
CAS RN: 953158-58-2
M. Wt: 410.445
InChI Key: TXRNRQRNRGPJEQ-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Innovative Synthesis Routes : Research into the synthesis of 3-heteroarylthioquinoline derivatives through Friedlander annulation exemplifies the innovation in creating compounds with potential antituberculosis activity and minimal cytotoxicity, showcasing advanced synthetic strategies for complex molecules (Selvam et al., 2011).

  • Spectroscopic Properties for Optoelectronic Applications : The study of the isoquinolinone derivative MDP-BIQ highlights the dual fluorescence emission and its dependence on solvent, indicating its potential use in sensors and optoelectronic devices (Craig et al., 2009).

  • Efficient One-Step Synthesis : The development of a concise route for synthesizing isoquinolinones showcases the ongoing efforts to streamline the production of complex molecules, emphasizing efficiency and accessibility of starting materials (Wang et al., 2017).

Biological Activities and Applications

  • Antibacterial and Antifungal Potentials : The creation and evaluation of pyrazole derivatives containing the 2-methylquinoline ring system for their antimicrobial properties suggest a significant potential in addressing bacterial and fungal infections (Raju et al., 2016).

  • Novel Antibacterial Compounds : Synthesizing novel series of compounds and evaluating their antibacterial activities highlight the continuous search for new antimicrobial agents to combat resistant strains, underscoring the compound's potential utility in medical applications (Joshi et al., 2011).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-14-4-5-15-10-17(24)7-8-19(15)26(14)23(27)13-18-12-21(30-25-18)16-6-9-20(28-2)22(11-16)29-3/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRNRQRNRGPJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.